4-Acetoxy Alprazolam

Übersicht

Beschreibung

4-Acetoxy Alprazolam is a derivative of Alprazolam, a well-known benzodiazepine used primarily for its anxiolytic and sedative properties. This compound is characterized by the presence of an acetoxy group at the fourth position of the Alprazolam molecule. Benzodiazepines, including Alprazolam and its derivatives, are widely used in the treatment of anxiety disorders, panic disorders, and other conditions requiring sedation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy Alprazolam typically involves the acetylation of Alprazolam. The process begins with the preparation of Alprazolam, which is synthesized from 2-amino-5-chlorobenzophenone. The key steps include:

Formation of the Triazole Ring: This involves the reaction of 2-amino-5-chlorobenzophenone with hydrazine to form a hydrazone intermediate, which is then cyclized to form the triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow chemistry techniques to ensure consistent production. The use of automated systems and stringent quality control measures are essential to maintain the efficacy and safety of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetoxy Alprazolam undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites, including 4-hydroxyalprazolam.

Reduction: Reduction reactions can convert the acetoxy group back to a hydroxyl group.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include 4-hydroxyalprazolam, which retains the pharmacological activity of the parent compound, and other derivatives depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Reference Standard : 4-Acetoxy Alprazolam serves as a reference standard in analytical chemistry for identifying and quantifying benzodiazepines. Its distinct structure allows for differentiation from other compounds in complex mixtures.

- Synthetic Chemistry : The compound is utilized in synthetic pathways to develop new benzodiazepine derivatives with potentially enhanced therapeutic profiles.

Biology

- Biological Interactions : Research focuses on the interactions of this compound with gamma-aminobutyric acid type A (GABA_A) receptors. These interactions are essential for understanding its anxiolytic and sedative effects.

- Metabolic Studies : The compound's metabolism through cytochrome P450 enzymes (CYP3A4 and CYP3A43) is studied to elucidate its pharmacodynamics and individual variability in drug response.

Medicine

- Therapeutic Potential : Investigations are ongoing into the efficacy and safety profile of this compound compared to traditional benzodiazepines. Preliminary studies suggest it may retain similar anxiolytic properties while potentially offering improved side effect profiles.

- Clinical Trials : Future clinical trials are required to assess its effectiveness in treating anxiety disorders and panic attacks.

Industry

- Pharmaceutical Development : The compound is explored in the development of novel pharmaceutical formulations aimed at enhancing therapeutic outcomes for anxiety-related conditions.

- Drug Metabolism Studies : Understanding the metabolic pathways of this compound aids in predicting interactions with other drugs, which is vital for patient safety.

Research into the biological activity of this compound reveals several key aspects:

- Metabolism : Primarily metabolized by CYP3A4 and CYP3A43, leading to metabolites like 4-hydroxyalprazolam.

- Pharmacological Effects : Demonstrates anxiolytic effects similar to Alprazolam while also posing risks for cognitive impairment with chronic use.

Case Studies

Several case studies provide insights into the clinical implications of using alprazolam derivatives:

- Cognitive Impairment : A patient using alprazolam long-term exhibited significant cognitive decline, particularly in memory tasks. Improvement was noted after discontinuation.

- Anxiety Treatment : A controlled trial involving alprazolam showed effective reduction in panic attacks among participants, indicating potential applicability for this compound.

Data Table: Metabolism and Effects

| Enzyme | Metabolite Produced | Impact on Pharmacodynamics |

|---|---|---|

| CYP3A4 | 4-Hydroxyalprazolam (4-OHALP) | Predominant pathway for metabolism |

| CYP3A43 | α-Hydroxyalprazolam (α-OHALP) | Differential metabolism affecting drug efficacy |

Research Findings

- Enzyme Expression Variability : Genetic differences in enzyme expression can lead to varied metabolic responses to this compound.

- Cognitive Monitoring : Chronic use necessitates careful monitoring due to potential cognitive side effects associated with benzodiazepines.

Wirkmechanismus

4-Acetoxy Alprazolam exerts its effects by binding to the gamma-aminobutyric acid type A (GABA_A) receptor in the central nervous system. This binding increases the receptor’s affinity for the inhibitory neurotransmitter gamma-aminobutyric acid, enhancing its inhibitory effects and leading to sedation, anxiolysis, and muscle relaxation. The compound’s mechanism of action is similar to that of Alprazolam, but the presence of the acetoxy group may influence its pharmacokinetic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Alprazolam: The parent compound, widely used for its anxiolytic and sedative effects.

4-Hydroxyalprazolam: A metabolite of Alprazolam with similar pharmacological activity.

4-AcO-DMT: A synthetic psychedelic compound with a similar acetoxy group but different pharmacological effects.

Uniqueness

4-Acetoxy Alprazolam is unique due to the presence of the acetoxy group, which may alter its pharmacokinetic properties and potentially its pharmacological profile. This modification can influence the compound’s absorption, distribution, metabolism, and excretion, making it a valuable subject for research in drug development and pharmacology .

Biologische Aktivität

4-Acetoxy Alprazolam is a derivative of alprazolam, a widely used anxiolytic medication belonging to the benzodiazepine class. This compound is of interest due to its potential biological activity and pharmacological effects. Understanding its biological activity involves examining its metabolism, effects on the central nervous system, and implications for therapeutic use.

Metabolism

The metabolism of this compound is primarily facilitated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A43. Research indicates that:

- CYP3A4 predominantly converts alprazolam to 4-hydroxyalprazolam (4-OHALP).

- CYP3A43 has been shown to metabolize alprazolam to both α-hydroxyalprazolam (α-OHALP) and 4-OHALP in equal amounts, suggesting a differential metabolic pathway that could influence the pharmacodynamics of the drug in individuals with varying expression levels of these enzymes in the brain .

Pharmacological Effects

Research has demonstrated several key pharmacological effects associated with alprazolam and its derivatives, including:

- Anxiolytic Effects : Alprazolam is primarily used for treating anxiety disorders. Its derivatives may exhibit similar anxiolytic properties.

- Cognitive Impairment : Chronic administration of alprazolam has been associated with memory impairment, particularly affecting visual memory tasks. A study involving healthy male volunteers indicated significant impairments in memory performance after two weeks of alprazolam treatment .

- Sedation and Amnesia : Alprazolam is known to produce sedation and anterograde amnesia, which may also be observed with its acetoxy derivative.

Case Studies

Several case studies highlight the clinical implications of alprazolam use:

- A case study reported significant cognitive and motor impairments in a patient who had been using alprazolam for an extended period. The patient exhibited symptoms such as poor attention, drowsiness, and memory issues, which improved after discontinuation of the drug .

- Another study focused on chronic alprazolam intake's effects on cognitive functions, demonstrating that while attention remained relatively unaffected, memory performance showed significant decline .

Data Table: Metabolism and Effects

| Enzyme | Metabolite Produced | Impact on Pharmacodynamics |

|---|---|---|

| CYP3A4 | 4-Hydroxyalprazolam (4-OHALP) | Predominant pathway for alprazolam metabolism |

| CYP3A43 | α-Hydroxyalprazolam (α-OHALP), 4-Hydroxyalprazolam (4-OHALP) | Differential metabolism affecting drug efficacy |

Research Findings

- Enzyme Expression : The expression levels of CYP3A43 in the human brain correlate with higher production of α-OHALP, indicating that genetic variability can influence individual responses to this compound .

- Cognitive Effects : The cognitive impairments associated with chronic use highlight the need for careful monitoring when prescribing benzodiazepines like alprazolam and its derivatives .

- Clinical Implications : Understanding the metabolic pathways can aid in predicting individual responses to therapy and potential side effects, emphasizing the importance of personalized medicine in treating anxiety disorders.

Eigenschaften

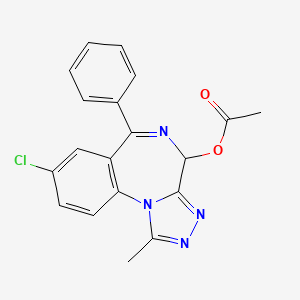

IUPAC Name |

(8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O2/c1-11-22-23-18-19(26-12(2)25)21-17(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)24(11)18/h3-10,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUQGVUFUFUTIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2OC(=O)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505045 | |

| Record name | 8-Chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30896-67-4 | |

| Record name | 8-Chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.